molecular formula C6H7BClNO2 B1586860 2-Chloro-6-methylpyridine-3-boronic acid CAS No. 536693-95-5

2-Chloro-6-methylpyridine-3-boronic acid

Cat. No. B1586860
M. Wt: 171.39 g/mol
InChI Key: ANQOEORPINPUEB-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine-3-boronic acid, commonly known as CMPB, is a versatile molecule that has a wide range of applications in scientific research. It is a boronic acid, an organic compound composed of a boron atom covalently bonded to an oxygen atom and two hydrogen atoms. CMPB is used as a reagent in organic synthesis and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

Metal-Free Borylation of Alkanes

A notable application of boronic acids is highlighted in metal-free photoinduced C(sp3)–H borylation of alkanes, which is a significant advancement in the field of organic synthesis. This method employs a hydrogen atom transfer catalysis, where homolytic cleavage of C(sp3)–H bonds produces alkyl radicals that are borylated directly with a diboron reagent. This process is facilitated by violet-light photoinduced electron transfer, showcasing a unique approach to introducing boron groups into organic molecules without the need for precious-metal catalysts. Such advancements open new pathways for creating valuable organoboron reagents under mild conditions, with selectivities that contrast with established metal-catalyzed protocols (Shu, Noble, & Aggarwal, 2020).

Boronic Acid in Sensing and Material Science

Boronic acids play a pivotal role in sensing and material science due to their ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This binding capability is utilized in preparing hydrogels with dynamic covalent or responsive behavior. Research has focused on investigating structure–reactivity relationships that govern the binding affinity of boronic acids to diols, which is crucial for applications in sensing, delivery, and materials chemistry. Such studies guide the selection of organoboron compounds by systematically considering the effects of electronics and sterics on the binding process (Brooks, Deng, & Sumerlin, 2018).

Supramolecular Chemistry Applications

Boronic acids are also utilized in supramolecular chemistry, as seen in the synthesis of boronate ester polymers. These polymers are formed through a three-component reaction involving aryl boronic acids, showcasing the reversible formation of polymer strands with unique properties. The strong color of these polymers, resulting from efficient intrastrand charge-transfer excitations, highlights the potential of boronic acid derivatives in creating novel materials with specific electronic properties. This approach exemplifies the versatility of boronic acids in designing polymers for various applications, including sensing and electronic devices (Christinat et al., 2007).

properties

IUPAC Name

(2-chloro-6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQOEORPINPUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376752
Record name 2-CHLORO-6-METHYLPYRIDINE-3-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylpyridine-3-boronic acid

CAS RN

536693-95-5
Record name 2-CHLORO-6-METHYLPYRIDINE-3-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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